molecular formula C14H15N3O2 B5723474 1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B5723474
M. Wt: 257.29 g/mol
InChI Key: JIPPZTPFJWBKFI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 4-methoxyaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
  • 1-(4-methoxyphenyl)-3-(4-chloropyridin-2-yl)urea
  • 1-(4-methoxyphenyl)-3-(4-aminopyridin-2-yl)urea

Uniqueness

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of both methoxyphenyl and methylpyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-7-8-15-13(9-10)17-14(18)16-11-3-5-12(19-2)6-4-11/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPZTPFJWBKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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